[3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine [3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine
Brand Name: Vulcanchem
CAS No.: 1038721-54-8
VCID: VC2912495
InChI: InChI=1S/C13H11F2NO/c14-10-3-1-2-4-12(10)17-13-6-5-9(8-16)7-11(13)15/h1-7H,8,16H2
SMILES: C1=CC=C(C(=C1)OC2=C(C=C(C=C2)CN)F)F
Molecular Formula: C13H11F2NO
Molecular Weight: 235.23 g/mol

[3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine

CAS No.: 1038721-54-8

Cat. No.: VC2912495

Molecular Formula: C13H11F2NO

Molecular Weight: 235.23 g/mol

* For research use only. Not for human or veterinary use.

[3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine - 1038721-54-8

Specification

CAS No. 1038721-54-8
Molecular Formula C13H11F2NO
Molecular Weight 235.23 g/mol
IUPAC Name [3-fluoro-4-(2-fluorophenoxy)phenyl]methanamine
Standard InChI InChI=1S/C13H11F2NO/c14-10-3-1-2-4-12(10)17-13-6-5-9(8-16)7-11(13)15/h1-7H,8,16H2
Standard InChI Key GQQCRHROXAIZEI-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)OC2=C(C=C(C=C2)CN)F)F
Canonical SMILES C1=CC=C(C(=C1)OC2=C(C=C(C=C2)CN)F)F

Introduction

[3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine is a chemical compound characterized by its unique structure, which includes a methanamine group attached to a phenyl ring. This phenyl ring is further substituted with both a fluorine atom and a phenoxy group, specifically a 2-fluorophenoxy moiety. The presence of fluorine atoms in its structure may enhance its lipophilicity and biological activity, making it of interest in various chemical and pharmaceutical applications.

Synthetic Routes

Several synthetic routes can be employed to produce [3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine. These methods typically involve the modification of the compound's structure to enhance its biological properties. While specific synthetic protocols for this compound are not detailed in the available literature, similar compounds often involve reactions such as nucleophilic substitution or coupling reactions to introduce the necessary functional groups.

Table 1: Comparison of Similar Compounds

Compound NameStructure HighlightsUnique Features
4-FluoroanilineSingle fluorine on aniline structureSimple structure; used in dye synthesis
2-FluorophenolPhenolic compound with one fluorine substitutionExhibits significant antimicrobial properties
4-(2-Fluorophenoxy)anilineSimilar phenoxy group but lacks methanaminePotential use in pharmaceuticals
3-Fluoro-N,N-dimethylbenzeneamineDimethylated amine with fluorineIncreased lipophilicity and biological activity

Research Findings and Future Directions

Interaction studies of [3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine with biological targets are crucial for understanding its mechanism of action. These studies often involve assessing how modifications of the compound might enhance its effectiveness or reduce side effects. Given the lack of specific data on this compound, future research should focus on synthesizing and testing its biological activity to explore potential applications fully.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator